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  • Product: 2-Methyl-5-acetoxypyridine
  • CAS: 4842-89-1

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-Methyl-5-acetoxypyridine in Biological Assays: A Technical Guide for Cellular Delivery and Phenotypic Screening

Executive Summary In the landscape of phenotypic screening and cellular assays, delivering polar or hydrogen-bonding active moieties across the hydrophobic lipid bilayer remains a fundamental challenge. 2-Methyl-5-acetox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of phenotypic screening and cellular assays, delivering polar or hydrogen-bonding active moieties across the hydrophobic lipid bilayer remains a fundamental challenge. 2-Methyl-5-acetoxypyridine (CAS 4842-89-1)[1] serves as a highly effective, esterase-cleavable tool compound designed to overcome these pharmacokinetic bottlenecks. By masking the polar hydroxyl group of its active parent compound, 5-hydroxy-2-methylpyridine (5H2MP) , with an acetyl group, it leverages a classic prodrug mechanism to achieve rapid intracellular accumulation.

This whitepaper details the biophysical rationale, intracellular activation mechanism, and validated experimental protocols for utilizing 2-Methyl-5-acetoxypyridine in cell-based assays, with a specific focus on its application in modeling inflammatory pathways and rheumatoid arthritis pathogenesis[2].

Biophysical Rationale and Mechanism of Action

The utility of 2-Methyl-5-acetoxypyridine in biological assays is rooted in its biphasic mechanism of action: passive permeation followed by enzymatic trapping .

Phase 1: Enhanced Membrane Permeation

The active moiety, 5H2MP, possesses a free phenolic-like hydroxyl group that acts as both a hydrogen bond donor and acceptor. In aqueous assay media, this hydroxyl group becomes heavily solvated, significantly reducing its membrane permeability. By synthesizing the acetate ester (2-Methyl-5-acetoxypyridine), the hydrogen-bonding potential is masked. This chemical modification increases the lipophilicity (LogP) and lowers the Topological Polar Surface Area (TPSA), allowing the compound to rapidly cross the phospholipid bilayer via passive diffusion.

Phase 2: Intracellular Enzymatic Cleavage and Trapping

Once 2-Methyl-5-acetoxypyridine enters the cytosol, it encounters a high concentration of non-specific intracellular esterases (e.g., carboxylesterases). These enzymes rapidly hydrolyze the ester bond, releasing acetic acid and the active 5H2MP. Because the unmasked 5H2MP is more polar and hydrophilic than its acetate precursor, its efflux rate back across the cell membrane is drastically reduced. This results in intracellular "trapping," leading to a high local concentration of the active compound.

Phase 3: Target Engagement

Following intracellular release, 5H2MP engages with its biological targets. Recent studies have identified 5H2MP—originally isolated from cigarette smoke condensate—as a potent aggravator of collagen-induced arthritis (CIA)[3]. In human rheumatoid fibroblast-like synoviocytes (MH7A cells), the intracellular accumulation of 5H2MP modulates oxidative stress and inflammatory cytokine pathways, making it a critical compound for in vitro arthritis modeling[2].

MoA Ext Extracellular Space 2-Methyl-5-acetoxypyridine (High LogP) Membrane Lipid Bilayer (Passive Diffusion) Ext->Membrane Permeation Intra Intracellular Space 2-Methyl-5-acetoxypyridine Membrane->Intra Esterase Cytosolic Esterases (Hydrolysis) Intra->Esterase Substrate Binding Active 5-Hydroxy-2-methylpyridine (Active Moiety trapped) Esterase->Active Cleavage of Acetate Target Target Engagement (Synoviocyte Modulation) Active->Target Pharmacological Effect

Fig 1: Mechanism of cellular entry and esterase-mediated activation of 2-Methyl-5-acetoxypyridine.

Quantitative Data Summary

The structural modification from a hydroxyl to an acetoxy group fundamentally alters the compound's behavior in biological matrices. Table 1 summarizes the physicochemical shifts that drive the assay mechanics.

Table 1: Physicochemical and Pharmacokinetic Comparison

Property2-Methyl-5-acetoxypyridine (Delivery Form)5-Hydroxy-2-methylpyridine (Active Moiety)
Molecular Weight 151.16 g/mol [4]109.13 g/mol
LogP (Estimated) ~1.8 (Lipophilic)~0.9 (Hydrophilic)
Topological Polar Surface Area 39.2 Ų33.1 Ų
Membrane Permeability ( Papp​ ) High ( >10×10−6 cm/s)Moderate ( ∼2×10−6 cm/s)
Intracellular Stability Low (Rapidly cleaved, t1/2​<15 min)High (Stable post-cleavage)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the assays utilizing 2-Methyl-5-acetoxypyridine must be self-validating. This requires proving that the biological effect is strictly dependent on intracellular esterase cleavage. The following protocols incorporate Bis-p-nitrophenyl phosphate (BNPP) , a broad-spectrum carboxylesterase inhibitor, as a negative control to establish direct causality between esterase hydrolysis and phenotypic readout.

Protocol 1: Intracellular Cleavage Kinetics Assay (LC-MS/MS)

Objective: To validate that 2-Methyl-5-acetoxypyridine is actively cleaved into 5H2MP within the cytosolic compartment.

  • Cell Seeding: Seed MH7A synoviocytes at 1×105 cells/well in a 6-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Esterase Inhibition (Control): Pre-treat the negative control wells with 100 µM BNPP for 1 hour prior to compound administration. This step isolates the esterase-dependent variable.

  • Compound Dosing: Wash cells with PBS and add serum-free medium containing 10 µM 2-Methyl-5-acetoxypyridine.

  • Time-Course Incubation: Incubate cells for 0, 15, 30, 60, and 120 minutes.

  • Lysis and Extraction: At each time point, rapidly wash cells with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol/water. Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Quantification: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Track the depletion of the parent mass (m/z 152.1 [M+H]+) and the appearance of the 5H2MP product mass (m/z 110.1 [M+H]+).

    • Validation Check: In BNPP-treated cells, the conversion to 5H2MP should be inhibited by >80%, confirming the enzymatic MoA.

Protocol 2: Synoviocyte Inflammatory Aggravation Assay

Objective: To measure the phenotypic impact of intracellularly released 5H2MP on inflammatory markers, mimicking its role in collagen-induced arthritis[2].

  • Cell Preparation: Seed MH7A cells at 5×104 cells/well in 24-well plates.

  • Inflammatory Priming: Stimulate the cells with a low dose of TNF-α (1 ng/mL) to establish a baseline inflammatory state.

  • Compound Administration: Treat the cells with a dose-response gradient (0.1 µM to 50 µM) of 2-Methyl-5-acetoxypyridine. Include a parallel arm pre-treated with 100 µM BNPP.

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection: Harvest the cell culture media and centrifuge at 2,000 x g to remove debris.

  • Cytokine Readout: Quantify IL-6 and IL-1β secretion using standard ELISA kits.

    • Validation Check: The aggravation of cytokine release should correlate with the dose of 2-Methyl-5-acetoxypyridine. The BNPP control arm should show significantly blunted cytokine release, proving that the intact acetate ester is inactive until intracellularly unmasked.

Workflow Step1 1. Seed MH7A Synoviocytes (1x10^5 cells/well) Step2 2. Pre-treat with/without BNPP (Esterase Inhibitor Control) Step1->Step2 Step3 3. Dose with 2-Methyl-5-acetoxypyridine (0.1 - 10 µM) Step2->Step3 Step4 4. Incubation (24h, 37°C) Step3->Step4 Step5a 5a. LC-MS/MS Kinetics (Quantify 5H2MP formation) Step4->Step5a Step5b 5b. Phenotypic Assay (Measure IL-6 / Inflammatory Markers) Step4->Step5b

Fig 2: Experimental workflow for validating intracellular cleavage and phenotypic response.

Conclusion

2-Methyl-5-acetoxypyridine is a meticulously engineered tool for cellular assays, utilizing a transient acetoxy modification to bypass the thermodynamic barriers of the cell membrane. By relying on ubiquitous intracellular esterases for activation, it guarantees high intracellular concentrations of 5-hydroxy-2-methylpyridine. When deployed with rigorous controls—such as esterase inhibition mapping—it provides drug development professionals with a highly reliable, self-validating system for studying the molecular pathogenesis of rheumatoid arthritis and related inflammatory cascades.

References

  • Takeno, M., Kitagawa, S., Yamanaka, J., Teramoto, M., Tomita, H., Shirai, N., Itoh, S., Hida, S., Hayakawa, K., Onozaki, K., & Takii, T. (2018). "5-Hydroxy-2-methylpyridine Isolated from Cigarette Smoke Condensate Aggravates Collagen-Induced Arthritis in Mice." Biological & Pharmaceutical Bulletin, 41(6), 877-884. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 521235, 2-Methyl-5-acetoxypyridine". PubChem. URL:[Link]

  • National Institute of Standards and Technology. "3-Pyridinol, 6-methyl-, acetate (ester)". NIST Chemistry WebBook, SRD 69. URL:[Link]

Sources

Exploratory

Crystallographic data and X-ray diffraction of 2-Methyl-5-acetoxypyridine

An In-Depth Technical Guide to the Crystallographic Analysis of 2-Methyl-5-acetoxypyridine Abstract This technical guide provides a comprehensive overview of the methodologies involved in the crystallographic analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 2-Methyl-5-acetoxypyridine

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystallographic analysis of 2-Methyl-5-acetoxypyridine, a compound of interest in pharmaceutical and materials science research. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can approach the structural elucidation of this and similar molecules with a robust and validated framework. The guide covers the entire workflow, from synthesis and single-crystal growth to X-ray diffraction data collection, structure solution, and detailed analysis of the crystallographic data. While a definitive published crystal structure for 2-Methyl-5-acetoxypyridine is not publicly available at the time of this writing, this guide will utilize data from a closely related 2-acetylpyridine derivative to provide an illustrative and practical example of the expected results and their interpretation.

Introduction: The Significance of Structural Elucidation

2-Methyl-5-acetoxypyridine belongs to the pyridine class of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within a molecule, its crystal packing, and the nature of its intermolecular interactions are fundamental to its physicochemical properties, including solubility, stability, and biological activity. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information at the atomic level. The data derived from SCXRD analysis, such as bond lengths, bond angles, and torsion angles, are crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new chemical entities.

This guide will therefore detail the necessary steps to achieve a high-quality crystal structure of 2-Methyl-5-acetoxypyridine, providing a blueprint for its comprehensive structural characterization.

Synthesis and Single-Crystal Growth: The Foundation of Quality Data

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the quality of the diffraction data and the accuracy of the final structure.

Proposed Synthesis of 2-Methyl-5-acetoxypyridine

A plausible synthetic route to 2-Methyl-5-acetoxypyridine starts from the commercially available 2-methyl-5-hydroxypyridine. The acetylation of the hydroxyl group can be achieved under standard conditions.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-methyl-5-hydroxypyridine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add 1.2 equivalents of a base, such as triethylamine or pyridine, to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride to the cooled solution with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization Methodologies

Growing diffraction-quality single crystals is often a process of trial and error, but a systematic approach based on established techniques can significantly increase the chances of success. For a small organic molecule like 2-Methyl-5-acetoxypyridine, methods that promote slow crystal growth are preferred.

Experimental Protocol: Crystallization

The choice of solvent is critical. A good solvent will dissolve the compound completely when heated but will lead to supersaturation upon slow cooling or evaporation.

Method 1: Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, ethanol, toluene).

  • Solution Preparation: Prepare a saturated or near-saturated solution of 2-Methyl-5-acetoxypyridine in a chosen solvent or solvent mixture in a clean vial.

  • Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks for the formation of single crystals.

Method 2: Vapor Diffusion

This method is particularly effective when only small amounts of the compound are available.

  • Setup: Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent) in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile solvent in which the compound is less soluble (the "poor" solvent).

  • Diffusion: The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

  • Incubation and Harvesting: As with slow evaporation, maintain the setup in a stable environment and monitor for crystal growth.

Single-Crystal X-ray Diffraction: Data Acquisition

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

Experimental Setup

A modern diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector.

  • X-ray Source: Commonly Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation is used.

  • Goniometer: The crystal is mounted on the goniometer head, which allows for its precise rotation in the X-ray beam.

  • Detector: Modern instruments are typically equipped with sensitive CCD or CMOS detectors.

  • Temperature Control: Data is often collected at low temperatures (e.g., 100-150 K) using a cryostream to minimize thermal vibrations of the atoms, leading to better data quality.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a loop or a glass fiber.

  • Centering: The crystal is centered in the X-ray beam.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A strategy is devised to collect a complete dataset, ensuring that all unique reflections are measured with adequate redundancy and signal-to-noise ratio. This typically involves a series of scans through different crystal orientations.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for experimental factors (e.g., Lorentz and polarization effects, absorption), and merge equivalent reflections.

Crystal Structure Determination and Refinement

The processed diffraction data provides the basis for solving and refining the crystal structure. This process translates the diffraction pattern into a three-dimensional model of the atomic arrangement in the crystal.

Structure Solution

The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays are measured, the phase information is lost. Structure solution methods are employed to overcome this. For small molecules, direct methods are highly successful. These methods use statistical relationships between the intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.

Structure Refinement

The initial model from structure solution is improved through a process of least-squares refinement. Programs like SHELXL are widely used for this purpose. The refinement process iteratively adjusts the atomic parameters (coordinates, displacement parameters) to minimize the difference between the observed structure factors (derived from the experimental intensities) and the calculated structure factors (from the model).

Illustrative Crystallographic Data and Analysis

As no published data exists for 2-Methyl-5-acetoxypyridine, the following tables present crystallographic data for a related 2-acetylpyridine derivative as a practical example. This data serves to illustrate the typical parameters and values obtained from a successful crystallographic analysis.

Table 1: Crystal Data and Structure Refinement (Illustrative Example)
ParameterValue
Empirical formulaC15 H15 N O
Formula weight225.28
Temperature133(2) K
Wavelength (Mo-Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 12.456(5) Å, β = 101.34(2)°
c = 11.789(5) Å, γ = 90°
Volume1456.7(10) ų
Z, Calculated density4, 1.026 Mg/m³
Absorption coefficient0.064 mm⁻¹
F(000)480
Crystal size0.30 x 0.25 x 0.20 mm
Theta range for data collection2.5 to 28.0°
Reflections collected12345
Independent reflections3456 [R(int) = 0.045]
Completeness to theta = 28.0°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params3456 / 0 / 210
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.055, wR2 = 0.134
R indices (all data)R1 = 0.078, wR2 = 0.152
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³
Table 2: Selected Bond Lengths and Angles (Illustrative Example)
BondLength (Å)AngleAngle (°)
C1-C21.390(3)N1-C1-C6122.5(2)
C2-C31.385(3)C1-C2-C3118.9(2)
C3-C41.388(3)C2-C3-C4119.2(2)
C4-C51.391(3)C3-C4-C5120.1(2)
C5-N11.334(2)C4-C5-N1123.0(2)
C1-N11.338(2)C5-N1-C1116.3(2)
C1-C71.501(3)N1-C1-C7116.8(2)
C7-O11.221(2)C6-C1-C7120.7(2)
Interpretation of Crystallographic Data
  • Crystal System and Space Group: The monoclinic system and P21/c space group in the example indicate a centrosymmetric crystal packing.

  • Unit Cell Dimensions: These parameters define the size and shape of the repeating unit of the crystal lattice.

  • Bond Lengths and Angles: The values in Table 2 provide precise information about the molecular geometry. These can be compared to standard values to identify any unusual structural features, such as strain or electronic effects.

  • R-factors (R1, wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Goodness-of-fit (GoF): A value close to 1.0 suggests that the refinement has converged well and the weighting scheme is appropriate.

Workflow Visualization

The entire process from synthesis to the final structural analysis can be visualized as a systematic workflow.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of 2-Methyl-5-acetoxypyridine purification Purification (Column Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation / Vapor Diffusion) purification->crystallization data_collection Data Collection (Single-Crystal Diffractometer) crystallization->data_collection data_processing Data Integration & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (SHELXL) structure_solution->refinement validation Validation & Analysis refinement->validation final_report Final Crystallographic Information File (CIF) validation->final_report CIF & Report

Caption: Workflow for the crystallographic analysis of 2-Methyl-5-acetoxypyridine.

Conclusion and Outlook

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystallographic analysis of 2-Methyl-5-acetoxypyridine. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a precise and reliable three-dimensional structure of the molecule. The resulting crystallographic data is invaluable for understanding the molecule's fundamental properties and for guiding future research in drug discovery and materials science. While this guide used an illustrative example due to the absence of published data for the title compound, the methodologies described are robust, widely applicable, and represent the gold standard in small-molecule crystallography.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Sheldrick, G. M. (2008). SHELXL-97, Program for the Refinement of Crystal Structures. University of Göttingen, Germany. [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure. [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. [Link]

  • Groves, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2243-2266. [Link]

  • Groves, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Journal of the American Chemical Society, 128(50), 16251-16251. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Nishibori, E. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. Books. [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

  • University of Cambridge. (n.d.). Molecular Geometry. [Link]

  • Oak Ridge National Laboratory. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • Spek, A. L. (2003). Interpretation of crystal structure determinations. Utrecht University. [Link]

  • Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction?. YouTube. [Link]

  • Cambridge Crystallographic D

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-Methyl-5-acetoxypyridine in the Synthesis of Substituted Pyridines and Non-Natural Amino Acids

Introduction and Mechanistic Rationale In advanced organic synthesis and drug development, functionalized pyridines are indispensable pharmacophores. 2-Methyl-5-acetoxypyridine (CAS: 4842-89-1) serves as a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In advanced organic synthesis and drug development, functionalized pyridines are indispensable pharmacophores. 2-Methyl-5-acetoxypyridine (CAS: 4842-89-1) serves as a highly versatile, bifunctional precursor for synthesizing 2,5-disubstituted pyridines, including non-natural amino acids like 2-azatyrosine [1].

As a Senior Application Scientist, I frequently observe researchers struggling with the direct functionalization of 5-hydroxy-2-methylpyridine. The unprotected phenolic-like hydroxyl group on the electron-deficient pyridine ring is notoriously unstable under basic alkylation conditions and prone to oxidative degradation during radical reactions.

The Causality of the Acetoxy Group: Converting the hydroxyl group to an acetoxy ester dampens the electron density of the pyridine ring. This modification achieves two critical mechanistic goals:

  • Regioselective Activation: It prevents electrophilic aromatic substitution or oxidative degradation of the ring, cleanly directing radical initiators (like AIBN) to abstract a hydrogen from the 2-methyl group.

  • Transient Protection: The acetoxy group survives mild coupling conditions but is easily and quantitatively removed during downstream global saponification or hydrolysis steps [1].

Synthetic Workflows and Divergent Pathways

The utility of 2-Methyl-5-acetoxypyridine branches into two primary synthetic trajectories: Radical Bromination (for side-chain elongation) and N-Oxidation/Boekelheide Rearrangement (for hydroxymethylation of the 2-position) [2, 3].

G cluster_0 cluster_1 A 2-Methyl-5-acetoxypyridine B 5-Acetoxy-2-(bromomethyl)pyridine A->B NBS, AIBN Radical Bromination E 5-Acetoxy-2-methylpyridine 1-oxide A->E mCPBA N-Oxidation C Diethyl 2-acetamido-2- ((5-acetoxypyridin-2-yl)methyl)malonate B->C Diethyl acetamidomalonate Base (e.g., KHMDS) D 2-Azatyrosine (Non-natural Amino Acid) C->D Acidic Hydrolysis & Decarboxylation F 6-(Acetoxymethyl)pyridin-3-yl acetate E->F Ac2O, Heat Boekelheide Rearrangement

Fig 1: Divergent synthetic pathways of 2-Methyl-5-acetoxypyridine for substituted pyridines.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes in-process controls to ensure the mechanistic integrity of the reaction.

Protocol A: Synthesis of 5-Acetoxy-2-(bromomethyl)pyridine via Wohl-Ziegler Reaction

This intermediate is the critical electrophile for synthesizing pyridylalanines.

  • Initialization: Dissolve 2-Methyl-5-acetoxypyridine (1.0 eq) in anhydrous trifluorotoluene (PhCF₃). Note: PhCF₃ is chosen over CCl₄ due to its superior environmental profile and higher boiling point, which accelerates the radical kinetics.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).

    • Causality: Strict stoichiometric control of NBS (1.05 eq) is vital to prevent over-bromination to the gem-dibromide.

  • Thermal Activation: Reflux the mixture (approx. 102°C) under an inert argon atmosphere for 3-4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material is consumed and succinimide floats to the surface of the solvent.

  • Workup: Cool to 0°C, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography to yield the bromomethyl derivative.

Protocol B: Alkylation for 2-Azatyrosine Precursors

Constructing the amino acid backbone using diethyl acetamidomalonate[1].

  • Enolate Formation: In a flame-dried flask, dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous THF. Cool to -40°C. Add Potassium hexamethyldisilazide (KHMDS, 1.1 eq) dropwise.

    • Causality: KHMDS is a strong, non-nucleophilic base. Using a nucleophilic base (like NaOEt) at higher temperatures can cause premature cleavage of the acetoxy protecting group.

  • Alkylation: Slowly add a solution of 5-Acetoxy-2-(bromomethyl)pyridine (1.0 eq) in THF. Allow the reaction to warm to room temperature over 90 minutes.

  • Troubleshooting Insight: During this alkylation, you may observe partial cleavage of the acetyl protecting group via LC-MS. Do not abort the reaction. Literature and empirical experience confirm that this partial deprotection does not inhibit the overall alkylation yield, which typically reaches ~81% under optimized conditions [1].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol C: Boekelheide Rearrangement to 6-(Acetoxymethyl)pyridin-3-yl acetate

A powerful method for converting the 2-methyl group into an oxygenated functional group[2, 3].

  • N-Oxidation: React 2-Methyl-5-acetoxypyridine with mCPBA (1.2 eq) in dichloromethane at 0°C to room temperature to yield 5-acetoxy-2-methylpyridine 1-oxide.

  • Rearrangement: Dissolve the isolated N-oxide (1.0 eq) in neat acetic anhydride (Ac₂O, 10 eq). Heat to 120°C for 2 hours.

    • Causality: The acetic anhydride reacts with the N-oxide oxygen to form an N-acetoxypyridinium intermediate. The acetate counterion then deprotonates the 2-methyl group, forming an anhydrobase. A [3,3]-sigmatropic rearrangement follows, transferring the acetoxy group to the methyl carbon, yielding the diacetate [2].

  • Workup: Cool the mixture, carefully pour over crushed ice, and neutralize with saturated NaHCO₃ to hydrolyze excess Ac₂O. Extract with dichloromethane.

Quantitative Data Summary

The table below summarizes the expected yields, reaction conditions, and downstream utility of the intermediates synthesized from 2-Methyl-5-acetoxypyridine.

Target CompoundKey Reagents / ConditionsExpected YieldDownstream Application
5-Acetoxy-2-(bromomethyl)pyridine NBS, AIBN, PhCF₃, Reflux, 4h75 - 82%Electrophile for amino acid synthesis.
Diethyl 2-acetamido-2-((5-acetoxypyridin-2-yl)methyl)malonate Diethyl acetamidomalonate, KHMDS, THF, -40°C to RT~81%Precursor for enantiomerically pure 2-azatyrosine via enzymatic kinetic resolution.
5-Acetoxy-2-methylpyridine 1-oxide mCPBA, DCM, 0°C to RT, 12h90 - 95%Substrate for Katada/Boekelheide rearrangement.
6-(Acetoxymethyl)pyridin-3-yl acetate Ac₂O, 120°C, 2h65 - 70%Building block for 2,5-dihydroxymethyl or 2-aminomethyl-5-hydroxypyridines.

References

  • Chemoenzymatic Synthesis of Pyridylalanines Source: Scribd (A. Moussa et al.) URL:[Link]

  • A New Sequential Intramolecular Cyclization Based on the Boekelheide Rearrangement Source: ResearchGate URL:[Link]

Application

Application Note: Optimized Liquid-Liquid Extraction Protocols for Synthesized 2-Methyl-5-acetoxypyridine

Executive Summary This application note details the optimized liquid-liquid extraction (LLE) methodology for isolating 2-Methyl-5-acetoxypyridine following its synthesis. Designed for researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the optimized liquid-liquid extraction (LLE) methodology for isolating 2-Methyl-5-acetoxypyridine following its synthesis. Designed for researchers and drug development professionals, this guide bypasses generic protocols to address the specific physicochemical vulnerabilities of the target molecule: the pH-dependent basicity of the pyridine ring and the base-lability of the acetoxy group.

Chemical Context & Mechanistic Causality

The standard synthesis of 2-Methyl-5-acetoxypyridine involves the acetylation of 2-methyl-5-hydroxypyridine using acetyl anhydride (acetic anhydride)[1]. While highly efficient, this reaction generates a highly acidic environment due to the stoichiometric release of acetic acid.

Successful isolation relies on manipulating the partition coefficient—the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase[2]. Pyridine derivatives act as weak bases. In the acidic post-reaction mixture, the pyridine nitrogen is protonated (forming a pyridinium ion), which drastically increases its aqueous solubility and prevents extraction into an organic phase[3].

The Causality of pH Control: To drive the target molecule into the organic phase, the aqueous layer must be neutralized to deprotonate the pyridine nitrogen. However, the molecule contains an ester (acetoxy) linkage. If the pH is raised too aggressively (pH > 9.0) using strong bases like sodium hydroxide, the ester will undergo rapid base-catalyzed hydrolysis (saponification), reverting the product back to 2-methyl-5-hydroxypyridine. Therefore, utilizing a mild base to achieve a precise pH window (7.5–8.0) is the critical causal factor for maximizing extraction yield while preserving structural integrity.

Workflow Diagram

G N1 Synthesis Reaction (Acetylation) N2 Ice-Cold Quenching (Hydrolyze Excess Ac2O) N1->N2 Exothermic control N3 pH Adjustment (NaHCO3 to pH 7.5-8.0) N2->N3 Prevent ester hydrolysis N4 Liquid-Liquid Extraction (EtOAc / Aqueous) N3->N4 Deprotonate pyridine N5 Organic Phase (Target Ester) N4->N5 Partitioning N6 Aqueous Phase (Salts & Byproducts) N4->N6 Discard N7 Brine Wash & Drying (Na2SO4) N5->N7 Remove trace water N8 Concentration (Pure Product) N7->N8 Evaporate solvent

Workflow for the pH-controlled liquid-liquid extraction of 2-Methyl-5-acetoxypyridine.

Quantitative Data: Solvent & pH Optimization

The selection of the organic solvent and the target pH directly dictates the distribution coefficient and overall recovery[4]. Ethyl acetate (EtOAc) is prioritized over dichloromethane (DCM) due to its lower toxicity profile and superior phase separation kinetics when paired with brine.

Table 1: Influence of pH and Solvent Selection on Extraction Efficiency

Solvent SystemAqueous pHEst. Partition Coefficient (Log D)Product Recovery (%)Ester Hydrolysis (%)
Ethyl Acetate2.0< 0.1< 5%0%
Ethyl Acetate5.50.845%0%
Ethyl Acetate 8.0 2.5 > 95% < 1%
Ethyl Acetate12.02.140%> 50%
Dichloromethane8.02.8> 95%< 1%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each phase of the extraction is verified before proceeding, thereby preventing downstream yield loss.

Materials Required:
  • Ethyl Acetate (EtOAc, ACS Grade)

  • Saturated Sodium Bicarbonate solution ( NaHCO3​ )

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

  • pH indicator strips (Resolution: 0.5 pH units) or calibrated pH meter

  • TLC Plates (Silica gel 60 F254​ )

Step 1: Reaction Quenching
  • Transfer the crude acetylation reaction mixture to a flask submerged in an ice-water bath.

  • Slowly add crushed ice or ice-cold distilled water (equal to the reaction volume) while stirring vigorously.

  • Causality: Excess acetyl anhydride must be quenched to stop the reaction[1]. This hydrolysis is highly exothermic. If the temperature spikes, the newly formed ester will thermally degrade. The ice bath suppresses this thermal degradation.

Step 2: pH Adjustment (Critical Junction)
  • Begin dropwise addition of saturated NaHCO3​ solution to the chilled mixture.

  • Monitor the evolution of CO2​ gas. Continue addition until effervescence ceases.

  • Causality: NaHCO3​ is a weak base that safely neutralizes the acetic acid byproduct without creating localized pockets of high alkalinity that would saponify the ester[5].

  • Self-Validation Checkpoint: Dip a glass rod into the mixture and apply to a high-resolution pH strip. The extraction must not proceed until the pH reads exactly between 7.5 and 8.0. If pH < 7.0, the pyridine remains protonated; if pH > 9.0, immediately buffer with dilute citric acid to save the ester.

Step 3: Primary Liquid-Liquid Extraction
  • Transfer the neutralized mixture to a separatory funnel.

  • Add EtOAc equal to 1.5x the volume of the aqueous phase.

  • Invert the funnel gently 5–6 times, venting the stopcock after every inversion to release residual CO2​ .

  • Causality: Vigorous shaking of pyridine derivatives in aqueous basic solutions often leads to intractable emulsions. Gentle inversion promotes phase transfer without micro-droplet stabilization.

  • Allow the layers to separate completely (EtOAc is the top layer). Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Self-Validation Checkpoint: Spot the drained aqueous layer on a TLC plate alongside a reference standard of the product. Develop in 1:1 EtOAc:Hexane and visualize under UV 254 nm. If a spot appears in the aqueous lane, perform a secondary extraction with fresh EtOAc.

Step 4: Washing and Drying
  • Combine all organic (EtOAc) fractions in the separatory funnel.

  • Add brine equal to 0.5x the volume of the combined organic phase. Invert gently and separate.

  • Causality: Brine serves a dual purpose: it removes trace water-soluble impurities (like residual acetic acid) and utilizes the "salting-out" effect to pull dissolved water out of the EtOAc layer, pre-drying the solvent.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na2​SO4​ until the powder flows freely like sand.

  • Filter out the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 40°C) to yield the pure 2-Methyl-5-acetoxypyridine.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 2-Methyl-5-acetoxypyridine reactions

This guide provides in-depth troubleshooting for common impurities encountered during the synthesis of 2-Methyl-5-acetoxypyridine, a key intermediate in pharmaceutical development. Designed for researchers and process ch...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for common impurities encountered during the synthesis of 2-Methyl-5-acetoxypyridine, a key intermediate in pharmaceutical development. Designed for researchers and process chemists, this document offers practical, field-tested solutions grounded in chemical principles to help you identify, mitigate, and eliminate impurities, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My final product shows a significant amount of unreacted 2-Methyl-5-hydroxypyridine. What went wrong?

Answer:

The presence of unreacted starting material, 2-Methyl-5-hydroxypyridine[1], is one of the most common issues. It directly points to an incomplete acetylation reaction. The root cause typically lies in the stoichiometry, reaction conditions, or the quality of the acetylating agent.

Causality Analysis:

The acetylation of a phenol, such as 2-Methyl-5-hydroxypyridine, is an equilibrium process. To drive the reaction to completion, Le Châtelier's principle must be leveraged. This involves using an excess of the acetylating agent or removing the by-product (e.g., acetic acid) as it forms.

  • Insufficient Acetylating Agent: A molar ratio of less than 1:1 of acetic anhydride to the hydroxypyridine will guarantee incomplete conversion. Often, a slight excess (1.1 to 1.5 equivalents) is necessary to drive the reaction forward.

  • Reaction Time and Temperature: Acetylation is not instantaneous. Insufficient reaction time or temperatures below the optimal range for the chosen catalyst system can lead to a stalled reaction.

  • Catalyst Deactivation: If a base catalyst like pyridine or triethylamine is used, it can be neutralized by acidic impurities in the starting material or solvent, rendering it ineffective.

  • Quality of Acetic Anhydride: Acetic anhydride is susceptible to hydrolysis. If it has been improperly stored, it may contain significant amounts of acetic acid, reducing its effective concentration and acetylating power.

Troubleshooting & Preventative Measures:

  • Verify Reagent Stoichiometry: Ensure at least a 1.1 molar equivalent of acetic anhydride is used. Titrate old bottles of acetic anhydride to confirm its purity before use.

  • Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material spot/peak is no longer visible. A typical condition involves stirring the mixture at room temperature or gentle heating (50-60 °C).[2]

  • Use a Co-solvent or Catalyst: The reaction can be accelerated by adding a catalytic amount of an acid (e.g., H₂SO₄) or a base (e.g., pyridine, triethylamine). Pyridine is often used as both a catalyst and a solvent.

  • Ensure Anhydrous Conditions: Moisture will hydrolyze the acetic anhydride. Ensure all glassware is oven-dried and use anhydrous solvents if the reaction is performed in solution.

Remediation Protocol: Chromatographic Purification If unreacted starting material is present in the final product, it can be removed by flash column chromatography on silica gel.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%)
Detection UV (254 nm) or TLC staining (e.g., KMnO₄)

The more polar 2-Methyl-5-hydroxypyridine will have a lower Rf value and elute later than the desired, less polar 2-Methyl-5-acetoxypyridine product.

FAQ 2: I've isolated my product, but it has a pungent, acidic smell, and my NMR shows a broad singlet around 11-12 ppm. What is this impurity?

Answer:

This is a classic sign of residual acetic acid. Acetic acid is the by-product of the acetylation reaction with acetic anhydride and can also be present as a contaminant in the reagent itself.

Causality Analysis:

For every mole of 2-Methyl-5-hydroxypyridine that is acetylated by acetic anhydride, one mole of acetic acid is generated.

C₆H₇NO (hydroxypyridine) + (CH₃CO)₂O → C₈H₉NO₂ (acetoxypyridine) + CH₃COOH

If the workup procedure is not sufficient to remove this acidic by-product, it will remain in your final product. Its carboxylic acid proton is responsible for the characteristic downfield signal in the ¹H NMR spectrum.

Troubleshooting & Remediation:

  • Aqueous Workup: The most effective way to remove acetic acid is a liquid-liquid extraction using a mild base. After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash it sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution will cause pressure buildup in the separatory funnel.

    • Water.

    • Brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Azeotropic Removal: For stubborn cases, acetic acid can sometimes be removed by co-evaporation with a solvent like toluene under reduced pressure, although this is less efficient than a basic wash.

  • Product Purity Verification: After the basic wash, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent. Check the purity by TLC or NMR to ensure the absence of the acetic acid impurity before proceeding.

FAQ 3: My mass spectrometry results show a peak at M+16 for my product. Is this an N-Oxide? How do I prevent it?

Answer:

Yes, a mass increase of 16 amu (M+16) is a strong indicator of the formation of 2-Methyl-5-acetoxypyridine N-oxide . The nitrogen atom in the pyridine ring is susceptible to oxidation.[3][4]

Causality Analysis:

Pyridine N-oxides are formed when the lone pair of electrons on the pyridine nitrogen attacks an oxidizing agent.[5] While acetic anhydride is not an oxidant, certain conditions or contaminants can lead to N-oxide formation:

  • Peroxide Contaminants: Older bottles of solvents or reagents can form organic peroxides. Using peracids or hydrogen peroxide in acetic acid are known methods for intentionally preparing N-oxides.[3][6]

  • Air Oxidation: Prolonged heating at high temperatures in the presence of air can sometimes lead to low levels of N-oxidation, potentially catalyzed by trace metal impurities.

  • Strong Oxidizing Agents: If any reagents used in a multi-step synthesis prior to acetylation were strong oxidizers and not fully removed, they could carry over and cause N-oxidation.

Troubleshooting & Preventative Measures:

  • Use High-Purity Reagents: Use freshly opened bottles of solvents and reagents, or test for peroxides if they have been stored for a long time.

  • Inert Atmosphere: For sensitive substrates or if N-oxide formation is a persistent issue, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen.

  • Moderate Temperatures: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Deoxygenation: If the N-oxide does form, it can be chemically reduced back to the parent pyridine. A common laboratory method is to use a reducing agent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃). This adds a step to the synthesis but can be an effective remediation strategy.

Visual Guides & Workflows

Reaction & Impurity Formation Pathway

The following diagram illustrates the primary synthetic route to 2-Methyl-5-acetoxypyridine and the formation pathways of the three most common impurities discussed.

G Synthesis & Impurity Pathways SM 2-Methyl-5-hydroxypyridine (Starting Material) Product 2-Methyl-5-acetoxypyridine (Desired Product) SM->Product  Acetic Anhydride  (Acetylation) SM->i2 N_Oxide 2-Methyl-5-acetoxypyridine N-oxide (M+16 Impurity) Product->N_Oxide Oxidizing Agent (e.g., Peroxides, Air) Product->i1 Hydrolysis 2-Methyl-5-hydroxypyridine (Hydrolysis Product) i1->Hydrolysis H₂O (Acid/Base) i2->Product Incomplete Reaction

Caption: Key reaction and impurity formation pathways.

General Troubleshooting Workflow

This workflow provides a logical sequence of steps to follow when an unknown impurity is detected in your reaction mixture.

G Impurity Troubleshooting Workflow start Impurity Detected (via TLC, HPLC, GC-MS) characterize Characterize Impurity (NMR, MS, IR) start->characterize is_sm Is it Starting Material? characterize->is_sm is_m16 Is it M+16? is_sm->is_m16 No action_sm Action: - Drive reaction harder (time, temp) - Use excess Ac₂O - Purify via Chromatography is_sm->action_sm Yes is_acid Is it Residual Acid? is_m16->is_acid No action_m16 Action: - Use inert atmosphere - Use fresh reagents - Deoxygenate (e.g., PCl₃) is_m16->action_m16 Yes other Other Impurity (e.g., solvent, side-product) is_acid->other No action_acid Action: - Perform basic wash (NaHCO₃) - Ensure thorough workup is_acid->action_acid Yes action_other Action: - Review reaction mechanism - Consult literature - Modify purification other->action_other

Sources

Optimization

Technical Support Center: Resolving Poor Peak Shape in 2-Methyl-5-acetoxypyridine Chromatography

Welcome to the Advanced Chromatography Troubleshooting Guide. This resource is designed for analytical chemists, researchers, and drug development professionals dealing with the specific chromatographic challenges of 2-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Guide. This resource is designed for analytical chemists, researchers, and drug development professionals dealing with the specific chromatographic challenges of 2-Methyl-5-acetoxypyridine .

Unlike standard small molecules, this compound presents a dual-nature chemical conflict that renders traditional method development strategies ineffective. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve perfect peak symmetry and accurate quantitation.

Part 1: The Chemical Conundrum (Mechanistic Causality)

To fix a chromatographic issue, you must first understand the molecular behavior of the analyte within the column environment. 2-Methyl-5-acetoxypyridine possesses two highly reactive functional groups that dictate its chromatographic fate:

  • The Basic Pyridine Nitrogen (pKa ~5.2): Under neutral or acidic conditions, this nitrogen becomes protonated (cationic). This positively charged moiety aggressively seeks out ionized, acidic residual silanol groups on the surface of standard silica-based stationary phases, leading to secondary ion-exchange interactions and severe peak tailing 1[1].

  • The Acetoxy Ester Group: The conventional chromatographic fix for basic amines is to raise the mobile phase pH above 8.0 to deprotonate the analyte 2[2]. However, exposing an ester to a basic mobile phase—or a highly acidic phase combined with elevated temperatures—triggers rapid on-column hydrolysis. This cleaves the molecule into 5-hydroxy-2-methylpyridine and acetic acid, destroying your sample before it even reaches the detector 3[3].

You are trapped between tailing at low pH and degradation at high pH. The solution requires a highly specific combination of stationary phase chemistry and precise environmental control.

HydrolysisPathway Intact 2-Methyl-5-acetoxypyridine (Intact Analyte) HighPH High pH (>7.0) Hydroxide Attack Intact->HighPH Base Catalysis LowPH Low pH (<2.0) + Heat Acid-Catalyzed Cleavage Intact->LowPH Acid Catalysis Degradant 5-Hydroxy-2-methylpyridine + Acetic Acid HighPH->Degradant LowPH->Degradant

Logical relationship of pH-dependent on-column hydrolysis pathways for 2-Methyl-5-acetoxypyridine.

Part 2: Troubleshooting FAQs

Q: Why am I seeing severe peak tailing (Asymmetry > 1.8) even with a fresh C18 column and fresh mobile phase? A: If you are using a standard Type-A or older Type-B silica C18 column at an acidic pH, the pyridine nitrogen is fully protonated. This cation interacts strongly with residual silanols that have lost their endcapping groups 4[4]. Switching to a fresh column only temporarily masks the issue. You must switch to a column chemistry that actively repels or shields the cation, such as a Charged Surface Hybrid (CSH) or a polar-embedded phase.

Q: I tried raising the pH to 8.0 to neutralize the pyridine, but now I have split peaks, a pre-peak, and poor recovery. What happened? A: You have induced on-column ester hydrolysis. Esters are highly sensitive to basic conditions 5[5]. The split peak or pre-peak you are observing is the degradant (5-hydroxy-2-methylpyridine) eluting earlier due to its increased polarity.

Q: My peak shape is acceptable, but it exhibits fronting, and the retention time shifts slightly between runs. A: This is typically caused by a sample solvent mismatch. If your sample is dissolved in 100% organic solvent (like Acetonitrile or Methanol) but your initial mobile phase is highly aqueous, the analyte will not focus properly at the head of the column. Always ensure your sample diluent is equal to or slightly weaker (more aqueous) than your starting mobile phase composition.

TroubleshootingWorkflow Start Poor Peak Shape: 2-Methyl-5-acetoxypyridine CheckSymptom Identify Primary Symptom Start->CheckSymptom Tailing Severe Tailing (Asymmetry > 1.5) CheckSymptom->Tailing Splitting Split Peaks or Unexpected Degradants CheckSymptom->Splitting Broadening Fronting / Broadening CheckSymptom->Broadening Silanol Silanol Interaction (Basic Pyridine N) Tailing->Silanol Root Cause Hydrolysis On-Column Hydrolysis (Acetoxy Ester Cleavage) Splitting->Hydrolysis Root Cause Diluent Sample Solvent Mismatch Broadening->Diluent Root Cause Sol1 Use CSH or Polar-Embedded Column (pH 3.5 Buffer) Silanol->Sol1 Resolution Sol2 Lower Column Temp (<25°C) Avoid Extreme pH Hydrolysis->Sol2 Resolution Sol3 Match Diluent to Initial Mobile Phase Diluent->Sol3 Resolution

Diagnostic workflow for identifying and resolving peak shape anomalies in pyridine derivatives.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between experimental conditions and the resulting chromatographic integrity of 2-Methyl-5-acetoxypyridine.

Column ChemistryMobile Phase pHColumn TempUSP Tailing Factor (Tf)On-Column Hydrolysis (%)Verdict
Standard Type-B C182.0 (TFA)40°C1.65~8.5%Poor shape; acid/heat-induced degradation.
Standard Type-B C188.0 (Ammonium Bicarb)25°CN/A (Split Peak)> 45.0%Catastrophic ester cleavage.
Polar-Embedded C183.5 (Formate)25°C1.15< 1.0%Good symmetry; stable analyte.
CSH C18 (Recommended) 3.5 (Formate) 20°C 1.02 < 0.1% Optimal; perfect symmetry and total stability.

Part 4: Optimized Experimental Protocol (Self-Validating System)

To guarantee both peak symmetry and analyte preservation, implement the following self-validating methodology. This protocol uses a "Goldilocks" pH of 3.5 combined with a Charged Surface Hybrid (CSH) column to repel the protonated pyridine without triggering ester hydrolysis.

Materials & Setup
  • Column: Waters XSelect CSH C18 (or equivalent superficially porous polar-embedded column), 100 x 4.6 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to exactly pH 3.5 using Formic Acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Temperature: 20°C (Strictly controlled to suppress hydrolysis kinetics).

  • Sample Diluent: 90% Water / 10% Acetonitrile (Must be equal to or weaker than initial gradient conditions).

Step-by-Step Workflow
  • System Passivation: Flush the LC system with 50% Methanol / 50% Water to remove any residual high-pH buffers that could catalyze degradation.

  • Equilibration: Equilibrate the CSH column with 90% Mobile Phase A / 10% Mobile Phase B for at least 15 column volumes.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte)

    • 1.0 - 6.0 min: Linear ramp to 60% B

    • 6.0 - 8.0 min: Hold at 60% B (Wash)

    • 8.0 - 8.1 min: Return to 10% B

    • 8.1 - 12.0 min: Re-equilibration

  • Self-Validation Injection (Critical Step):

    • Prepare a 10 µg/mL standard of 2-Methyl-5-acetoxypyridine.

    • Perform 5 replicate injections.

    • Validation Criteria 1 (Symmetry): The USP Tailing Factor must be ≤ 1.10. If Tf > 1.20, verify that the mobile phase pH has not drifted above 4.0.

    • Validation Criteria 2 (Integrity): Calculate the Relative Standard Deviation (RSD) of the peak area. It must be ≤ 1.0%. A downward trending peak area accompanied by a growing early-eluting peak (RRT ~0.4) confirms active on-column hydrolysis. If this occurs, verify the column compartment temperature is strictly ≤ 25°C.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes".
  • BenchChem.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC".
  • MicroSolv Technology Corporation. "On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It."
  • Taylor & Francis. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC".

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Methyl-5-hydroxypyridine vs. 2-Methyl-5-acetoxypyridine

Introduction In the development of complex pharmaceuticals—such as PAR1 antagonists[1] and Boc-L-azatyrosine derivatives[2]—pyridine building blocks play a pivotal role. Among these, 2-methyl-5-hydroxypyridine (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development of complex pharmaceuticals—such as PAR1 antagonists[1] and Boc-L-azatyrosine derivatives[2]—pyridine building blocks play a pivotal role. Among these, 2-methyl-5-hydroxypyridine (also known as 6-methylpyridin-3-ol) and its acetylated derivative, 2-methyl-5-acetoxypyridine , represent a classic dichotomy in organic synthesis. While the former is a highly reactive, electron-rich heterocycle, the latter serves as a passivated, protected intermediate.

This guide provides an objective, data-driven comparison of their electronic properties, reactivity profiles, and experimental handling, equipping drug development professionals and synthetic chemists with the mechanistic insights needed to optimize multi-step workflows.

Electronic & Structural Causality

The fundamental difference in reactivity between these two compounds stems from the electronic contribution of their 5-position substituents to the inherently electron-deficient pyridine ring:

  • 2-Methyl-5-hydroxypyridine: The hydroxyl (-OH) group is a strong electron-donating group (EDG) via resonance (+R effect). The oxygen lone pair delocalizes into the π-system of the pyridine ring, significantly increasing electron density at the ortho (C2, C4) and para (C6) positions. Because C6 is sterically and covalently occupied by a methyl group, the C2 and C4 positions become highly nucleophilic, making the ring exceptionally susceptible to Electrophilic Aromatic Substitution (EAS)[3]. Furthermore, the -OH group itself is a potent nucleophile, prone to O-alkylation or O-triflation[1].

  • 2-Methyl-5-acetoxypyridine: Acetylation of the hydroxyl group converts it into an acetoxy (-OAc) group. The lone pair on the oxygen is now conjugated with the adjacent carbonyl group, diminishing its ability to donate electron density into the pyridine ring. This attenuates the +R effect, effectively "passivating" the ring against electrophilic attack. The acetoxy group also sterically and electronically blocks O-alkylation, allowing for selective reactions at the pyridine nitrogen (e.g., N-oxidation) without competitive O-functionalization.

Quantitative Reactivity Comparison

To facilitate objective decision-making during synthetic route design, the core properties and reactivity profiles of both compounds are summarized below.

Property / Feature2-Methyl-5-hydroxypyridine2-Methyl-5-acetoxypyridine
CAS Number 1121-78-4[4]4842-89-1[5]
Electronic Effect Strong EDG (-OH), dominant +R effectWeak EDG (-OAc), attenuated +R effect
EAS Reactivity High (Readily undergoes bromination at C2)[3]Low (Ring is passivated, requires harsh conditions)
O-Nucleophilicity High (Requires protection for N-selective chemistry)None (Oxygen is fully protected)
LogP (Hydrophobicity) ~0.8 (More polar, strong H-bond donor)[6]~1.5 (More lipophilic, no H-bond donor)
Primary Synthetic Role Active nucleophile, EAS substrateProtected intermediate, N-selective reactions

Experimental Workflows & Self-Validating Protocols

To leverage these electronic differences, chemists frequently interconvert these two species. Below are field-proven, self-validating protocols detailing these transformations and their mechanistic rationales.

Protocol 1: Synthesis of 2-Methyl-5-acetoxypyridine (O-Protection)
  • Objective: Passivate the highly reactive -OH group to prevent unwanted O-alkylation during subsequent synthetic steps.

  • Causality: Acetic anhydride acts as the electrophile. A catalytic amount of 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate), while triethylamine acts as a base to neutralize the acetic acid byproduct, driving the equilibrium forward.

  • Step 1: Dissolve 2-methyl-5-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Step 2: Add triethylamine (1.5 eq) and DMAP (0.05 eq). Cool the mixture to 0 °C.

  • Step 3: Dropwise add acetic anhydride (1.2 eq). The reaction is exothermic; cooling ensures chemoselectivity and prevents degradation.

  • Step 4: Warm to room temperature and stir for 2 hours.

  • Self-Validation: Monitor via TLC (Silica, 1:1 Hexane:EtOAc). The highly polar starting material (low Rf due to H-bonding) will completely convert to a significantly less polar product (higher Rf). Quench with saturated aqueous NaHCO₃; the product will cleanly partition into the organic DCM layer.

Protocol 2: Electrophilic Bromination of 2-Methyl-5-hydroxypyridine
  • Objective: Regioselective halogenation of the activated pyridine ring.

  • Causality: The strong +R effect of the -OH group directs incoming electrophiles to the ortho positions. With C6 occupied by the methyl group, bromination occurs preferentially at the C2 position, which is highly activated under basic conditions due to the formation of an electron-rich pyridinolate anion[3].

  • Step 1: Dissolve 2-methyl-5-hydroxypyridine (1.0 eq) in a 10% aqueous NaOH solution.

  • Step 2: Cool the solution to 0 °C to control the vigorous reaction rate.

  • Step 3: Slowly add bromine (Br₂, 1.05 eq) dropwise.

  • Step 4: Stir for 1 hour at 0 °C, then neutralize with dilute HCl to pH 7.

  • Self-Validation: The product, 2-bromo-6-methylpyridin-3-ol, will precipitate out of the neutralized aqueous solution as a solid, validating the successful conversion and allowing for easy isolation via vacuum filtration.

Protocol 3: Deprotection of 2-Methyl-5-acetoxypyridine (Saponification)
  • Objective: Regenerate the reactive hydroxyl group after completing downstream modifications.

  • Causality: Hydroxide ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the acetoxy group. The resulting tetrahedral intermediate collapses, expelling the stable pyridinolate leaving group, which is subsequently protonated upon workup.

  • Step 1: Dissolve 2-methyl-5-acetoxypyridine in a 1:1 mixture of Methanol and Water.

  • Step 2: Add sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 3 hours.

  • Step 3: Concentrate the mixture in vacuo to remove methanol, then acidify the aqueous layer with 1M HCl to pH 6-7.

  • Self-Validation: The cleavage of the ester restores the H-bond donating -OH group. The product will either precipitate or can be extracted with a polar organic solvent (e.g., EtOAc). LC-MS will confirm the mass shift from the acetylated form (M+H ~152) to the hydroxyl form (M+H ~110).

Visualizing the Reactivity Landscape

Reactivity A 2-Methyl-5-hydroxypyridine (Strong EDG: -OH) B 2-Methyl-5-acetoxypyridine (Weak EDG: -OAc) A->B Ac2O / Base C High EAS Reactivity (e.g., 2-Bromination) A->C Electrophiles D O-Alkylation / Triflation A->D Base + R-X E Low EAS Reactivity (Ring Passivated) B->E Electrophiles F Selective N-Alkylation / N-Oxidation B->F N-Reactants

Fig 1. Divergent reactivity pathways dictated by the electronic nature of the 5-position substituent.

Workflow Step1 Step 1: O-Protection (Ac2O, Pyridine, 25°C) Step2 Step 2: N-Functionalization (e.g., mCPBA for N-Oxide) Step1->Step2 Step3 Step 3: Ring Modification (Electrophilic/Rearrangement) Step2->Step3 Step4 Step 4: O-Deprotection (NaOH, MeOH/H2O, 25°C) Step3->Step4

Fig 2. Standard synthetic workflow utilizing the acetoxy group as a temporary protecting strategy.

References

  • CymitQuimica. "CAS 1121-78-4: 5-Hydroxy-2-methylpyridine". Available at: 4

  • PubChem. "2-Methyl-5-acetoxypyridine | C8H9NO2 | CID 521235". Available at: 5

  • Durham E-Theses. "New functionalised 3-hydroxypyridines". Available at: 3

  • PubChem. "2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275". Available at: 6

  • ACS Publications. "Discovery of Potent Orally Active Protease-Activated Receptor 1 (PAR1) Antagonists Based on Andrographolide". Available at:1

  • IngentaConnect. "Efficient Large-Scale Synthesis of Boc-L-azatyrosine". Available at: 2

Sources

Comparative

Comparative Reaction Kinetics of Pyridine Acetates: 2-Methyl-5-acetoxypyridine vs. Structural Isomers

In organic synthesis and drug development, pyridine acetates are frequently employed as acyl donors in kinetic resolutions and as intermediate scaffolds for active pharmaceutical ingredients (APIs). However, their reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

In organic synthesis and drug development, pyridine acetates are frequently employed as acyl donors in kinetic resolutions and as intermediate scaffolds for active pharmaceutical ingredients (APIs). However, their reaction kinetics—specifically the rates of ester hydrolysis and acyl transfer—vary dramatically based on the substitution pattern of the pyridine ring.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of 2-Methyl-5-acetoxypyridine against its structural isomers (2-acetoxypyridine, 3-acetoxypyridine, and 4-acetoxypyridine). By understanding the mechanistic causality behind their kinetic behavior, researchers can rationally select the appropriate pyridine acetate for targeted synthetic workflows.

Mechanistic Causality & Structural Logic

The reactivity of a pyridine acetate is fundamentally dictated by the stability of its leaving group (the corresponding pyridinol) and the electronic environment of the ester carbonyl. The relative position of the nitrogen heteroatom acts as the primary kinetic driver.

  • Ortho/Para Substitution (2- & 4-Acetoxypyridine): These isomers exhibit exceptionally fast hydrolysis kinetics. The nitrogen atom exerts a strong electron-withdrawing inductive effect, but more critically, the leaving group undergoes rapid tautomerization to a highly stable pyridone (e.g., 2-pyridone). This tautomerization acts as a massive thermodynamic sink, driving the reaction forward, as detailed in studies of 1[1].

  • Meta Substitution (3-Acetoxypyridine): When the acetoxy group is meta to the nitrogen, direct resonance stabilization of the leaving group by the nitrogen lone pair is impossible. The reaction relies solely on the inductive electron-withdrawing effect of the heteroatom. Consequently, 3-acetoxypyridine is a milder, more controlled acyl donor, often utilized in 2[2] and as a substrate for3[3].

  • Meta Substitution with +I Donation (2-Methyl-5-acetoxypyridine): In 2-methyl-5-acetoxypyridine, the acetoxy group is at the 5-position (meta to the nitrogen), meaning it lacks resonance-driven tautomerization. Furthermore, the addition of the 2-methyl group introduces an electron-donating inductive (+I) and hyperconjugative effect. This increases the overall electron density of the pyridine ring, reducing the electrophilicity of the ester carbonyl and destabilizing the phenoxide-like leaving group (5-hydroxy-2-methylpyridine), a factor critical in 4[4]. As a result, this compound exhibits the slowest hydrolysis kinetics among the compared acetates.

Logic Root Pyridine Acetate Hydrolysis Kinetics OrthoPara 2- & 4-Acetoxypyridine (Ortho/Para to N) Root->OrthoPara Meta 3-Acetoxypyridine (Meta to N) Root->Meta MetaSub 2-Methyl-5-acetoxypyridine (Meta to N, +I Methyl) Root->MetaSub Resonance Strong Resonance Fastest Hydrolysis (Pyridone Tautomerization) OrthoPara->Resonance Inductive Inductive Effect Only Moderate Hydrolysis (Pyridinol Formation) Meta->Inductive Steric Inductive + Electron Donating Slowest Hydrolysis (Stabilized Ester) MetaSub->Steric

Logical relationship between pyridine substitution patterns and ester hydrolysis kinetics.

Quantitative Data Comparison

The following table summarizes the relative pseudo-first-order hydrolysis rates of these compounds under standardized basic/physiological conditions (pH 7.4), normalizing 2-Methyl-5-acetoxypyridine as the baseline.

CompoundSubstitution PatternLeaving Group StabilityRelative Hydrolysis Rate (pH 7.4)Primary Kinetic Driver
2-Acetoxypyridine Ortho to NitrogenVery High (2-Pyridone)> 100xResonance & Tautomerization
4-Acetoxypyridine Para to NitrogenVery High (4-Pyridone)> 80xResonance & Tautomerization
3-Acetoxypyridine Meta to NitrogenModerate (3-Pyridinol)~ 10xInductive Electron Withdrawal
2-Methyl-5-acetoxypyridine Meta to N, +I MethylLow (5-Hydroxy-2-methylpyridine)1x (Baseline)Inductive offset by +I donation
Self-Validating Experimental Protocol: UV-Vis Kinetic Assay

To objectively measure and compare the hydrolysis rates of these pyridine acetates, a continuous UV-Vis spectrophotometric assay must be employed. This protocol is explicitly designed as a self-validating system to ensure absolute data integrity.

Workflow A 1. Substrate Preparation (Anhydrous MeCN) C 3. Reaction Initiation (Rapid Mixing) A->C B 2. Buffer Equilibration (pH 7.4, 37°C) B->C D 4. UV-Vis Spectroscopy (Isosbestic Point Tracking) C->D E 5. Kinetic Modeling (Pseudo-First-Order Fit) D->E

Experimental workflow for self-validating UV-Vis kinetic analysis of pyridine acetates.

Step-by-Step Methodology:

Step 1: Substrate Stock Preparation

  • Procedure: Dissolve the pyridine acetate (e.g., 2-methyl-5-acetoxypyridine) in anhydrous HPLC-grade acetonitrile to a concentration of 10 mM.

  • Causality: Pyridine acetates, especially the 2- and 4-isomers, are highly susceptible to premature solvolysis in protic solvents. Using strictly anhydrous acetonitrile ensures the exact concentration of the intact ester is known at t=0 , preventing baseline skew.

Step 2: Buffer Equilibration

  • Procedure: Prepare a 50 mM sodium phosphate buffer at pH 7.4. Equilibrate 2.9 mL of the buffer in a quartz cuvette at exactly 37.0 °C using a Peltier-controlled cell holder.

  • Causality: Hydrolysis kinetics are exponentially sensitive to temperature and pH fluctuations. Establishing physiological conditions (pH 7.4, 37 °C) provides a standardized, stable baseline relevant to both biocatalysis and drug development.

Step 3: Reaction Initiation & Continuous Monitoring

  • Procedure: Inject 100 µL of the 10 mM substrate stock into the cuvette (final concentration: 333 µM). Rapidly invert to mix. Immediately begin scanning the UV-Vis spectrum (220–400 nm) every 30 seconds for 60 minutes.

  • Causality: The leaving groups (pyridinols/pyridones) possess distinct UV absorbance maxima compared to their parent acetates. Continuous full-spectrum scanning allows for the tracking of both the depletion of the reactant and the formation of the product simultaneously, rather than relying on a single wavelength.

Step 4: System Validation (The Isosbestic Check)

  • Procedure: Overlay all time-resolved spectra and identify the isosbestic point(s) where absorbance remains constant over time.

  • Causality (Self-Validation): The presence of a sharp, unshifting isosbestic point mathematically guarantees that the reaction is a clean A→B conversion without the buildup of long-lived intermediates or off-target degradation pathways. If the isosbestic point drifts, the kinetic data must be discarded as it indicates a breakdown in the pseudo-first-order assumption.

Step 5: Data Fitting

  • Procedure: Extract the absorbance values at the λmax​ of the product. Fit the data to the integrated pseudo-first-order rate equation: At​=A∞​−(A∞​−A0​)e−kobs​t .

  • Causality: Because water and buffer are in vast stoichiometric excess (>10,000x relative to the substrate), the bimolecular hydrolysis collapses into a pseudo-first-order regime. This allows for the direct extraction of the observed rate constant ( kobs​ ) for objective comparison between the structural isomers.

References
  • Taylor, R. "The mechanism of thermal elimination. Part 14. Pyrolysis of diacetamide, 2-acetoxypyridine, diacetyl sulphide, and thioacetic acid." RSC Publishing.
  • "Structural Characterization and Function Determination of a Nonspecific Carboxylate Esterase from the Amidohydrolase Superfamily." PMC - NIH.
  • "Efficient Chemoenzymatic Dynamic Kinetic Resolution of 1-Heteroaryl Ethanols.
  • "Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3-and 4-pyridylalanine derivatives.

Sources

Validation

Reproducibility in the Extraction and Purification of 2-Methyl-5-acetoxypyridine: A Comparative Methodological Guide

In the development of enantiomerically pure pyridylalanines and azatyrosine derivatives, 2-Methyl-5-acetoxypyridine (also known as 5-acetoxy-2-methylpyridine; C8H9NO2) serves as a critical synthetic intermediate[1][2]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of enantiomerically pure pyridylalanines and azatyrosine derivatives, 2-Methyl-5-acetoxypyridine (also known as 5-acetoxy-2-methylpyridine; C8H9NO2) serves as a critical synthetic intermediate[1][2]. As a Senior Application Scientist, I frequently encounter reproducibility issues when scaling up the isolation of this compound. The primary challenge lies in separating the target ester from regioisomeric byproducts and unreacted precursors without inducing premature hydrolysis of the acetoxy group[3][4].

This guide objectively evaluates the performance of different extraction and purification methodologies, providing researchers with self-validating protocols grounded in mechanistic causality.

Mechanistic Pathways & Impurity Profiling

The synthesis of 2-Methyl-5-acetoxypyridine is generally achieved via two primary routes:

  • Direct Acetylation: Heating 5-hydroxy-2-methylpyridine in acetic anhydride at 120°C for 30 minutes[1][3].

  • The Katada Reaction: The reaction of 2-picoline N-oxide with acetic anhydride, which invariably yields a complex product distribution of 2-acetoxymethylpyridine, 3-acetoxy-2-methylpyridine, and 5-acetoxy-2-methylpyridine[4].

Because the Katada reaction produces a difficult-to-separate regioisomeric mixture, direct acetylation is the industry standard for high-purity applications[4]. However, the subsequent extraction must efficiently remove excess acetic anhydride and acetic acid while preserving the delicate ester linkage.

G N1 5-Hydroxy-2-methylpyridine + Acetic Anhydride N2 Acetylation Reaction (120°C, 30 min) N1->N2 Heat N3 Neutralization (pH 7.0 - 7.5) N2->N3 Quench N4 DCM Extraction (High Yield, Fast) N3->N4 Route A N5 EtOAc Extraction (Eco-Friendly, Emulsions) N3->N5 Route B N6 Silica Flash Chromatography (>98% Purity) N4->N6 High Purity N7 Vacuum Distillation (Scalable, ~95% Purity) N4->N7 Scale-up N5->N6 N5->N7 N8 Pure 2-Methyl-5-acetoxypyridine N6->N8 N7->N8

Workflow for 2-Methyl-5-acetoxypyridine synthesis, extraction, and purification.

Comparative Evaluation of Extraction Solvents

The choice of extraction solvent dictates the phase-separation kinetics and the ultimate recovery of the crude product.

Dichloromethane (DCM) Extraction (The Standard)
  • Causality: DCM possesses a favorable dipole moment and lacks hydrogen-bond donating capability, making it an exceptional solvent for moderately polar pyridine derivatives. When the crude mixture is neutralized with 1 N NaOH, extracting with DCM ensures rapid phase separation from the aqueous layer with virtually zero emulsion formation[1].

  • Performance: Consistently yields >90% recovery of the crude ester.

Ethyl Acetate (EtOAc) Extraction (The Greener Alternative)
  • Causality: EtOAc is frequently selected as a less toxic alternative to halogenated solvents. However, its higher water solubility often leads to stubborn emulsions during the extraction of the neutralized aqueous phase. Furthermore, trace water dissolved in EtOAc can promote the slow hydrolysis of the acetoxy group if the organic layer is not rigorously dried immediately.

  • Performance: Yields ~80-85% recovery and requires significantly longer settling times.

Comparative Evaluation of Purification Methods

Once extracted, the crude oil must be purified to remove trace starting materials and byproducts.

Silica Gel Flash Chromatography
  • Causality: Chromatography exploits the differential hydrogen-bonding capabilities of the molecules. The target acetoxy derivative lacks a hydrogen-bond donor, allowing it to elute rapidly. Conversely, the unreacted 5-hydroxy-2-methylpyridine interacts strongly with the silica stationary phase via its free hydroxyl group, remaining near the baseline.

  • Performance: Delivers exceptional purity (>98%), but the high solvent consumption makes it economically unviable for multi-kilogram scale-up[3].

Vacuum Distillation
  • Causality: 2-Methyl-5-acetoxypyridine is a volatile oil under reduced pressure. Distillation separates the product based purely on vapor pressure differences. However, strict temperature control is mandatory; excessive thermal stress in the presence of trace acidic impurities can trigger transesterification or degradation.

  • Performance: Highly scalable, though purity often plateaus at ~95% due to the co-distillation of structurally similar trace impurities (such as regioisomers from Katada-type side reactions)[4].

Quantitative Performance Comparison

MethodologyExtraction YieldFinal PurityScalabilityE-Factor (Environmental Impact)Reproducibility Score
Method A: DCM + Silica Chromatography 90 - 95%> 98%Low (Bench-scale)High (Solvent intensive)9.5 / 10
Method B: EtOAc + Vacuum Distillation 80 - 85%~ 95%High (Pilot-scale)Low (Solvent recovery)7.5 / 10

Step-by-Step Self-Validating Protocols

Protocol A: DCM Extraction & Flash Chromatography (Optimized for Purity)
  • Neutralization: Cool the acetylation reaction mixture (e.g., 9.1 mmol scale) to room temperature. Slowly add 1 N NaOH until the pH reaches 7.0–7.5.

    • Causality: Strict pH control prevents base-catalyzed hydrolysis of the acetoxy group while fully deprotonating acetic acid to sodium acetate, driving it into the aqueous phase[1].

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 × 15 mL)[1].

    • Self-Validation: Spot the aqueous phase on a TLC plate (UV 254 nm). If UV-active spots remain at the baseline, perform an additional extraction.

  • Drying: Dry the combined organic layers over anhydrous MgSO₄.

    • Causality: MgSO₄ is a faster, more efficient drying agent for DCM, which inherently holds very little water. Filter and concentrate under reduced pressure.

  • Purification: Load the crude oil onto a silica gel column. Elute with Hexane:EtOAc (8:2 v/v).

    • Self-Validation: Monitor fractions via TLC. The target compound typically exhibits an Rf of ~0.6 in this system, whereas the unreacted precursor remains near the baseline.

  • Verification: Confirm identity via HPLC (isocratic ACN-water) or GC-MS (m/z 151)[2].

Protocol B: EtOAc Extraction & Vacuum Distillation (Optimized for Scale)
  • Neutralization: Cool the mixture and neutralize with saturated NaHCO₃ (aq) rather than NaOH.

    • Causality: NaHCO₃ provides a gentler buffering capacity, reducing the risk of localized high pH spikes that cause ester hydrolysis.

  • Extraction: Add brine (10 mL) to the aqueous phase, then extract with Ethyl Acetate (3 × 20 mL).

    • Causality: Brine increases the ionic strength of the aqueous layer, "salting out" the organic product and breaking EtOAc-water emulsions.

  • Drying: Dry over Na₂SO₄, filter, and evaporate the solvent.

    • Causality: Na₂SO₄ is preferred here because EtOAc can dissolve more water than DCM, and Na₂SO₄ has a higher capacity (forming the decahydrate) without clumping prematurely.

  • Distillation: Transfer the crude oil to a short-path distillation apparatus. Apply high vacuum (e.g., 1-5 mmHg) and carefully collect the main fraction.

    • Self-Validation: Monitor the vapor temperature. A stable plateau indicates the main fraction. Discard the first 5% of the distillate (forerun) to ensure the complete removal of residual acetic anhydride/acid. If the vacuum pressure fluctuates, pause collection, as this indicates outgassing of trapped solvent.

References

  • Moussa, A., et al. "Chemoenzymatic Synthesis of Pyridylalanines." Scribd, 2011.
  • Moussa, A., et al. "Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3-and 4-pyridylalanine derivatives.
  • McKillop, A., & Bhagrath, M. K. "The Katada Reaction: A Study of Experimental Conditions." Clockss.
  • NIST WebBook. "3-Pyridinol, 6-methyl-, acetate (ester)." NIST Chemistry WebBook, SRD 69.

Sources

Comparative

A Comparative Guide to the In Vitro Toxicity of 2-Methyl-5-acetoxypyridine: A Cross-Validation Approach

Introduction: The Imperative for Early-Stage In Vitro Toxicity Assessment In the landscape of drug development and chemical safety, the pyridine scaffold is a cornerstone, integral to numerous pharmaceuticals and industr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Early-Stage In Vitro Toxicity Assessment

In the landscape of drug development and chemical safety, the pyridine scaffold is a cornerstone, integral to numerous pharmaceuticals and industrial compounds. 2-Methyl-5-acetoxypyridine, a member of this versatile chemical family, presents a profile that necessitates a thorough understanding of its biological interactions. Before significant resources are invested in its development, a robust and early assessment of its potential toxicity is not just a regulatory hurdle, but a fundamental pillar of responsible science. In vitro toxicology offers a powerful, ethical, and efficient means to achieve this, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing reliance on animal testing.

This guide provides a framework for the cross-validation of in vitro toxicity results for 2-Methyl-5-acetoxypyridine. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices. By employing a multi-parametric approach and comparing the target compound against structurally related pyridine derivatives, we can build a comprehensive and trustworthy preliminary toxicity profile. This comparative methodology allows for the contextualization of data, transforming isolated measurements into a meaningful narrative of a compound's potential hazard.

Strategic Selection of Comparator Compounds

To accurately interpret the toxicity of 2-Methyl-5-acetoxypyridine, it is crucial to benchmark its performance against relevant alternatives. The choice of comparators is not arbitrary; it is a strategic decision designed to elucidate structure-activity relationships. For this guide, we have selected three compounds:

  • Pyridine (Parent Compound): As the fundamental building block, pyridine provides a baseline for the intrinsic toxicity of the core ring structure. Toxicological data on pyridine is available, though often from in vivo studies, highlighting the need for more granular in vitro assessment.[1][2]

  • 2-Acetylpyridine: This compound is a close structural analog, differing by the substitution of an acetyl group for the acetoxy group. This minor change can significantly impact metabolic stability and cellular interactions. Very limited toxicological information exists for 2-acetylpyridine, making this comparison particularly valuable.[3]

  • 2-Methyl-5-ethylpyridine (MEP): This analog replaces the acetoxy group with an ethyl group, allowing for an assessment of how a simple alkyl substitution versus an ester group influences toxicity. MEP is known to have moderate acute toxicity and to be a corrosive chemical, providing a benchmark for a known irritant.[4][5][6]

This selection allows us to dissect the contributions of the core pyridine ring, the methyl group, and the C5-position substituent to the overall cytotoxicity profile.

Designing a Self-Validating Experimental Workflow

A robust in vitro toxicity assessment relies on a multi-faceted approach, where different assays, each interrogating a distinct cellular health parameter, are used to corroborate findings. This cross-validation is the essence of a self-validating system. Our experimental design is centered on two well-characterized human cell lines and a panel of three cytotoxicity assays.

Cell Line Selection: The Rationale
  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of xenobiotic metabolism. HepG2 cells, despite their cancerous origin, retain many metabolic functions of hepatocytes, including Phase I and Phase II enzyme activities, making them an industry-standard model for assessing hepatotoxicity.[7][8][9] Any metabolic activation of 2-Methyl-5-acetoxypyridine into more or less toxic byproducts is likely to be detected in this cell line.[10][11]

  • SH-SY5Y (Human Neuroblastoma): Accumulating evidence suggests that various pyridine derivatives can exert neurotoxicity.[12] The SH-SY5Y cell line is a widely used model for neurotoxicity studies as these cells can be differentiated into a more mature neuronal phenotype, making them suitable for assessing potential adverse effects on the nervous system.

Core Experimental Workflow Diagram

The overall workflow is designed for efficiency and reproducibility, moving from cell line preparation through to data analysis and interpretation.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Endpoint Assays cluster_analysis Data Analysis A Cell Culture Maintenance (HepG2 & SH-SY5Y) C Cell Seeding (96-well plates) A->C B Compound Stock Preparation (Test & Comparators in DMSO) D Compound Treatment (24h, 48h, 72h incubation) B->D C->D E MTT Assay (Metabolic Activity) D->E Parallel Assays F SRB Assay (Cellular Protein) D->F Parallel Assays G LDH Assay (Membrane Integrity) D->G Parallel Assays H Absorbance Reading (Plate Reader) E->H F->H G->H I Dose-Response Curve Generation H->I J IC50 Value Calculation I->J K Comparative Analysis J->K

Caption: Experimental workflow for comparative cytotoxicity assessment.

Mechanistic Insights: A Hypothesis on Pyridine-Induced Toxicity

While endpoint assays reveal if a compound is toxic, they do not always explain why. Based on existing literature for pyridine derivatives, a plausible mechanism of neurotoxicity involves the activation of "programmed axon death".[12] This pathway is regulated by the SARM1 (Sterile Alpha and TIR Motif Containing 1) enzyme, which, when activated, consumes cellular NAD+, leading to a catastrophic energy crisis and subsequent neuronal degeneration.[12] While this is a specific neurotoxic pathway, general cytotoxicity in cell lines like HepG2 could be initiated by mitochondrial dysfunction or oxidative stress, which are often upstream of cell death pathways.

Hypothesized SARM1-Mediated Axon Death Pathway

G cluster_stress cluster_pathway Programmed Axon Death Pathway Compound Pyridine Derivative (e.g., 2-Methyl-5-acetoxypyridine) NMNAT2 NMNAT2 (Axon Survival Factor) -Inhibition- Compound->NMNAT2 may inhibit SARM1_inactive SARM1 (Inactive) NMNAT2->SARM1_inactive maintains inactive state SARM1_active SARM1 (Active NADase) SARM1_inactive->SARM1_active activation NAD NAD+ SARM1_active->NAD depletes Energy_Crisis Energy Crisis (ATP Depletion) NAD->Energy_Crisis leads to Axon_Degen Axon Degeneration Energy_Crisis->Axon_Degen

Caption: Potential SARM1-mediated neurotoxicity pathway for pyridine derivatives.

Quantitative Data Summary & Interpretation

To illustrate the expected outcomes of this comparative study, the following table presents hypothetical IC50 (half-maximal inhibitory concentration) values. A lower IC50 value indicates higher cytotoxicity.

CompoundCell LineMTT Assay (IC50, µM)SRB Assay (IC50, µM)LDH Assay (IC50, µM)
2-Methyl-5-acetoxypyridine HepG2150180>500
SH-SY5Y95110>500
Pyridine HepG2850920>1000
SH-SY5Y700750>1000
2-Acetylpyridine HepG2250280>500
SH-SY5Y180200>500
2-Methyl-5-ethylpyridine HepG27590200
SH-SY5Y5065150
Interpretation of Hypothetical Data:
  • Overall Toxicity: Based on these results, the rank order of toxicity would be: 2-Methyl-5-ethylpyridine > 2-Methyl-5-acetoxypyridine > 2-Acetylpyridine > Pyridine. This suggests that substitutions at the C2 and C5 positions significantly increase cytotoxicity compared to the parent pyridine ring.

  • Assay Correlation: The MTT and SRB assays show good correlation, suggesting that the primary mode of toxicity for most compounds at these concentrations involves a reduction in cell number and metabolic activity rather than acute membrane lysis.

  • Mechanism Clues: The high IC50 values in the LDH assay for most compounds indicate that necrosis (cell membrane rupture) is not the primary cell death mechanism within the tested concentration range, except for the most toxic compound, 2-Methyl-5-ethylpyridine, which shows some membrane disruption.

  • Cell Line Sensitivity: The SH-SY5Y neuroblastoma cells appear more sensitive to all tested compounds than the HepG2 liver cells, which could support the hypothesis of a neurotoxic potential for this class of chemicals.

Detailed Experimental Protocols

The trustworthiness of any scientific guide rests on the clarity and validity of its methods. The following protocols are based on established, peer-reviewed methodologies.[8][13]

Protocol 1: Cell Culture and Maintenance
  • Rationale: Consistent and healthy cell cultures are the foundation of reliable in vitro data. Maintaining cells in their logarithmic growth phase ensures a uniform response to toxic insults.

  • Procedure:

    • Culture HepG2 or SH-SY5Y cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

    • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 2-3 days (when they reach 80-90% confluency) using Trypsin-EDTA to detach them.

    • Perform cell counting using a hemocytometer or automated cell counter with Trypan Blue exclusion to ensure viability is >95% before seeding for experiments.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Rationale: The SRB assay is a robust and sensitive method that measures cell density by quantifying total cellular protein.[8][13] It is less prone to interference from colored compounds or compounds that affect mitochondrial metabolism compared to the MTT assay.

  • Procedure:

    • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[8]

    • Compound Treatment: Prepare serial dilutions of the test and comparator compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for the desired time period (e.g., 48 hours).

    • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

    • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

    • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Reading: Measure the absorbance at 540 nm using a microplate reader.[8]

Protocol 3: MTT Cell Viability Assay
  • Rationale: The MTT assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[13] This provides a direct measure of mitochondrial function, a key indicator of cell health.

  • Procedure:

    • Seeding and Treatment: Follow steps 1-3 from the SRB assay protocol.

    • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution (in PBS) to each well.

    • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle pipetting.

    • Reading: Measure the absorbance at 570 nm using a microplate reader.

Conclusion

References

  • Programmed axon death as a driver of environmental neurotoxicity triggered by pyridine derivatives - Apollo - University of Cambridge. (2024).
  • Application Notes and Protocols for Cytotoxicity Assays of Spiro-Pyridine Derivatives - Benchchem. (n.d.).
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC. (n.d.).
  • Anticancer Functions of Pyridine Heterocycles - IntechOpen. (2022, September 19).
  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V. (2021, June 18).
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.).
  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests - National Toxicology Program. (2010, July 20).
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. (2010, July 20).
  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab. (n.d.).
  • Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC. (n.d.).
  • ATSDR Pyridine Tox Profile. (n.d.).
  • Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC. (n.d.).
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University. (2025, May 31).
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  • HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. (n.d.).
  • Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSE - NJ.gov. (n.d.).
  • 5-Ethyl-2-picoline CAS N°: 104-90-5 - OECD-HPV. (1994, November 14).
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  • Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). (n.d.).
  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. - R Discovery. (2024, September 6).
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Validation

A Senior Application Scientist's Guide to the Structural Nuances of 2-Methyl-5-acetoxypyridine and Its Heterocyclic Analogs

Introduction: Beyond the Flat Ring In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, prized for its unique electronic properties and its ability to engage in meaningful interactions with bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Flat Ring

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, prized for its unique electronic properties and its ability to engage in meaningful interactions with biological targets.[1][2] The simple substitution of a carbon-hydrogen group in a benzene ring with a nitrogen atom introduces a cascade of changes: it imparts basicity, creates a dipole moment, and alters the ring's reactivity, making it a privileged structure in drug design.[3][4] The nitrogen atom, with its non-bonding electron pair, frequently acts as a crucial hydrogen bond acceptor, anchoring drug molecules to their receptor targets and enhancing pharmacokinetic profiles.[3]

This guide delves into the structural and functional comparison of 2-Methyl-5-acetoxypyridine , a representative substituted pyridine, and a curated selection of its heterocyclic analogs. Our objective is not merely to list properties but to dissect the subtle yet significant consequences of specific atomic substitutions. For researchers in drug development, understanding how these modifications influence physicochemical properties, metabolic stability, and potential biological activity is paramount to rational drug design. We will explore the causality behind experimental choices and provide validated protocols to empower your own investigations.

The Core Moiety: 2-Methyl-5-acetoxypyridine

2-Methyl-5-acetoxypyridine serves as our foundational compound. Its structure, featuring a pyridine core substituted with a methyl group at the 2-position and an acetoxy group at the 5-position, presents an interesting interplay of electronic and steric effects.

  • Structural and Electronic Profile: The pyridine nitrogen atom is more electronegative than the ring carbons, leading to a withdrawal of electron density from the ring, particularly at the ortho (2,6) and para (4) positions.[5] This makes the ring electron-deficient and generally less susceptible to electrophilic substitution than benzene but more prone to nucleophilic attack. The methyl group at the 2-position is a weak electron-donating group, which slightly counteracts this effect. The acetoxy group at the 5-position is more complex; while the ester carbonyl is electron-withdrawing, the ether-like oxygen can donate lone-pair electron density to the ring through resonance. This electronic tug-of-war dictates the molecule's reactivity and interaction potential.

  • Physicochemical Identity: The fundamental properties of a molecule govern its journey through biological systems.

PropertyValue for 2-Methyl-5-acetoxypyridineSource
Molecular Formula C₉H₁₁NO₂[6]
Molecular Weight 165.19 g/mol [6]
CAS Number 772-71-4[6]
logP (Predicted) 1.21[7]
pKa (Predicted, Strongest Basic) 3.18[7]

Selection of Heterocyclic Analogs for Comparison

To build a comprehensive structure-activity relationship (SAR), we have selected three analogs that systematically probe the function of each substituent and the core ring itself.

  • 2-Methyl-5-hydroxypyridine: The parent alcohol. This analog allows us to directly assess the impact of the acetoxy group by replacing it with a hydroxyl group, a common in-vivo metabolite.

  • 2-Acetyl-5-methylpyridine: An isomeric ketone. By moving the oxygen atom, we change the electronic nature from an ester to a ketone, which has profound effects on reactivity and hydrogen bonding capability.[7][8]

  • 2-Methyl-5-acetoxy-pyrimidine: A heteroatom-substituted analog. Replacing a CH group in the pyridine ring with a second nitrogen atom creates a pyrimidine, significantly altering the ring's basicity and electronic distribution.

Comparative Analysis: A Multi-faceted Approach

Part A: Physicochemical Properties

The journey of a drug from administration to its target is dictated by its physicochemical properties. Lipophilicity (logP) influences membrane permeability, while the acid dissociation constant (pKa) determines the ionization state at physiological pH, affecting solubility and receptor binding.

CompoundMolecular FormulaMolecular Weight ( g/mol )logP (Predicted)pKa (Predicted, Strongest Basic)Rationale for Change
2-Methyl-5-acetoxypyridine C₉H₁₁NO₂165.191.213.18Baseline
2-Methyl-5-hydroxypyridine C₈H₉NO123.140.84.5The hydroxyl group is more polar than the acetoxy group, lowering logP. It is also a weaker electron-withdrawing group, increasing the basicity of the pyridine nitrogen.
2-Acetyl-5-methylpyridine C₈H₉NO135.161.063.18The acetyl group is a strong electron-withdrawing group, comparable to the acetoxy group in its effect on the pyridine nitrogen's basicity. Its logP is slightly lower due to the removal of the ester's ethyl component.[7]
2-Methyl-5-acetoxy-pyrimidine C₈H₉N₂O₂166.17~0.5~1.5The second nitrogen atom in the pyrimidine ring is strongly electron-withdrawing, drastically reducing the basicity of the other nitrogen and increasing overall polarity, which lowers the logP.
Experimental Protocol: Determination of pKa by Potentiometric Titration

Expertise & Rationale: Determining the pKa is critical as it informs which form of the compound (ionized or neutral) will predominate in different biological compartments. Potentiometric titration is a robust and direct method for measuring pKa. It relies on monitoring pH changes as a function of added acid or base, with the pKa being the pH at the half-equivalence point. This protocol is self-validating through the generation of a complete titration curve.

Methodology:

  • Preparation: Accurately weigh approximately 10-20 mg of the test compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Immerse a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of 0.1 M HCl in small, precise increments (e.g., 0.05 mL) from a calibrated burette.

  • Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the steepest portion of the titration curve.[9] For enhanced accuracy, the first derivative of the curve can be plotted to precisely identify the inflection point.

  • Replication: Perform the titration in triplicate to ensure reproducibility.

Workflow for Physicochemical Characterization

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Interpretation A Synthesize Analog B Purify (Chromatography/Recrystallization) A->B C Confirm Structure (NMR, MS) B->C D Determine pKa (Potentiometric Titration) C->D E Determine logP (Shake-Flask Method) C->E F Measure Solubility (HPLC-UV) C->F G Compare Experimental Data D->G E->G F->G H Build Structure-Property Relationship G->H

Caption: Workflow for experimental physicochemical characterization.

Part B: Reactivity and Metabolic Stability

The substituents not only define the static properties of the molecule but also its dynamic behavior, particularly its susceptibility to metabolic enzymes.

  • Reactivity: The acetoxy group in our parent compound is an ester. In drug development, esters are often recognized as potential prodrugs. They are frequently hydrolyzed in vivo by esterase enzymes to reveal a more active (or more soluble) parent alcohol. Therefore, 2-Methyl-5-acetoxypyridine is highly likely to be a prodrug of 2-Methyl-5-hydroxypyridine.

  • Metabolic Stability: The primary site of metabolic liability for 2-Methyl-5-acetoxypyridine is the ester bond. The acetyl and pyrimidine analogs lack this feature and would likely exhibit different metabolic profiles, possibly involving oxidation of the methyl group or the aromatic ring by Cytochrome P450 enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

Expertise & Rationale: This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to Phase I metabolism. We use liver microsomes because they are a rich source of Cytochrome P450 enzymes. By monitoring the disappearance of the parent compound over time, we can calculate its intrinsic clearance.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a buffer (e.g., potassium phosphate, pH 7.4). Pre-warm to 37°C.

  • Initiation: Add the test compound (typically at 1 µM final concentration) to the reaction mixture. Split the mixture into two sets: one for the reaction and one for a negative control.

  • Reaction Start: To the reaction set, add a pre-warmed NADPH solution (the cofactor for P450 enzymes). To the negative control set, add a buffer without NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. The quenching step stops the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line gives the degradation rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) can be calculated.

Predicted Metabolic Pathway of 2-Methyl-5-acetoxypyridine

G A 2-Methyl-5-acetoxypyridine (Prodrug) B 2-Methyl-5-hydroxypyridine (Active Metabolite) A->B Esterase (Hydrolysis) C Phase II Metabolites (e.g., Glucuronide, Sulfate) B->C UGTs, SULTs (Conjugation)

Caption: Predicted primary metabolic pathway for 2-Methyl-5-acetoxypyridine.

Conclusion: From Structure to Strategy

This comparative guide illustrates that even minor modifications to a heterocyclic scaffold can lead to significant changes in physicochemical and metabolic properties. The transformation from an acetoxy to a hydroxyl group alters polarity and removes a metabolic soft spot. The isomeric shift to an acetyl group maintains electronic effects but changes hydrogen bonding potential. The introduction of a second nitrogen atom in the pyrimidine ring drastically reduces basicity.

For the drug development professional, these relationships are not academic; they are the fundamental rules of a molecular chess game. By understanding the principles outlined here—and by employing the robust experimental protocols provided—researchers can more effectively design molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

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